

BMS-582949: A Technical Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-582949

Cat. No.: B040921

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and highly selective, orally active inhibitor of p38 α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. This technical guide provides an in-depth overview of the kinase selectivity profile of **BMS-582949**, detailing its inhibitory activity against its primary target and a range of other kinases. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Data Presentation: Kinase Selectivity Profile of BMS-582949

The selectivity of **BMS-582949** has been characterized through various biochemical assays. The following tables summarize the quantitative data on its inhibitory activity against p38 α and other kinases.

Table 1: Potency of **BMS-582949** against p38 α and Cellular TNF α Release

Target	IC50 (nM)
p38α MAP Kinase	13 ^[1]
Cellular TNFα release	50 ^[1]

Table 2: Selectivity of **BMS-582949** Against a Panel of Kinases

Kinase	% Inhibition at 1 μM
p38α	98
p38β	65
p38γ	<50
p38δ	<50
JNK1	<50
JNK2	<50
ERK2	<50
IKKβ	<50
GSK3β	<50
CDK2/cyclin A	<50
Src	<50
Lck	<50
PKA	<50
CAMKII	<50

Data presented in Table 2 is derived from a representative kinase panel and illustrates the high selectivity of **BMS-582949** for the p38α isoform.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (p38 α)

Objective: To determine the in vitro inhibitory activity of **BMS-582949** against the p38 α MAP kinase.

Materials:

- Recombinant human p38 α enzyme
- Biotinylated-ATF2 (substrate)
- ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
- **BMS-582949** (test compound)
- Streptavidin-coated plates
- Anti-phospho-ATF2 antibody conjugated to a detectable marker (e.g., Europium)
- Plate reader for detection

Procedure:

- Prepare serial dilutions of **BMS-582949** in DMSO and then dilute in assay buffer to the final desired concentrations.
- Add the recombinant p38 α enzyme to the wells of a microtiter plate.
- Add the diluted **BMS-582949** or vehicle control (DMSO) to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of biotinylated-ATF2 substrate and ATP to each well.

- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding a solution containing EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
- Wash the plate to remove unbound reagents.
- Add the anti-phospho-ATF2 antibody and incubate to allow for binding to the phosphorylated substrate.
- Wash the plate to remove unbound antibody.
- Add a detection reagent and measure the signal using a plate reader.
- The IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular TNF α Inhibition Assay

Objective: To determine the potency of **BMS-582949** in inhibiting the release of TNF α from cells.

Materials:

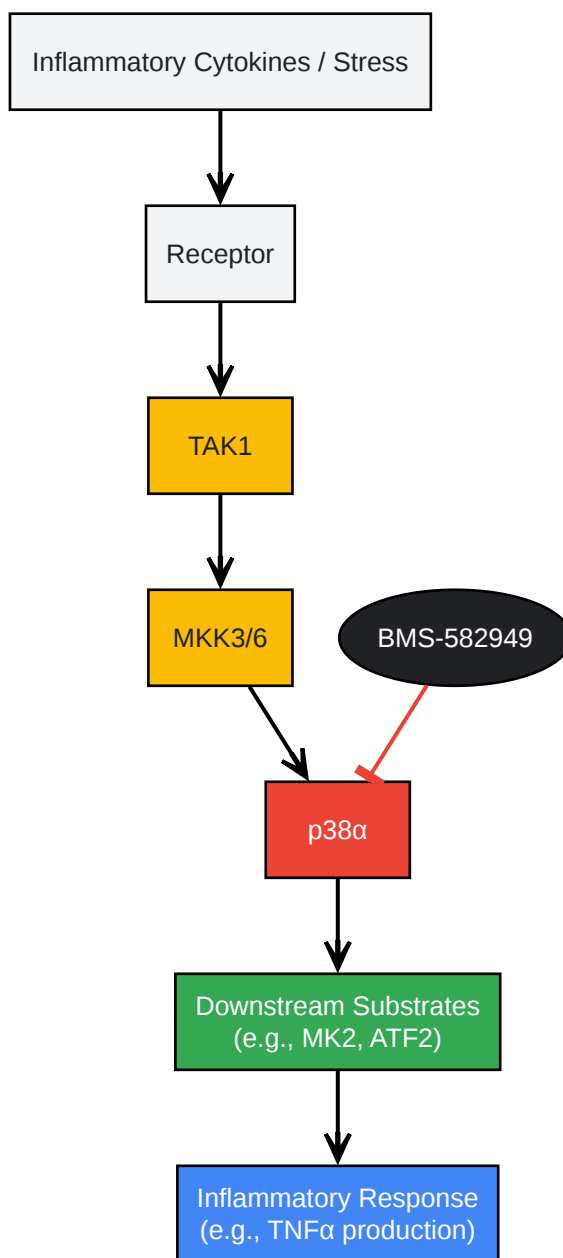
- Human peripheral blood mononuclear cells (hPBMCs) or a suitable cell line (e.g., THP-1)
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **BMS-582949** (test compound)
- Human TNF α ELISA kit
- 96-well cell culture plates
- CO₂ incubator

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **BMS-582949** in cell culture medium.
- Pre-treat the cells with the diluted **BMS-582949** or vehicle control for a specified time (e.g., 1 hour).
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF α production.
- Incubate the cells for a defined period (e.g., 4-6 hours) in a CO2 incubator at 37°C.
- Collect the cell culture supernatant.
- Quantify the amount of TNF α in the supernatant using a human TNF α ELISA kit according to the manufacturer's instructions.
- The IC50 values are calculated by plotting the percent inhibition of TNF α production against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

p38 MAPK Signaling Pathway



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Caption: p38 MAPK signaling pathway and the point of inhibition by **BMS-582949**.

Biochemical Kinase Inhibition Assay Workflow



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Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Conclusion

BMS-582949 is a potent and highly selective inhibitor of p38 α MAP kinase. The data presented in this guide demonstrates its strong activity against its intended target and minimal off-target effects on a panel of other kinases. The detailed experimental protocols provide a foundation for the replication and further investigation of its biochemical and cellular activities. This comprehensive profile supports the continued development of **BMS-582949** as a therapeutic agent for inflammatory diseases.

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References

- 1. pubs.acs.org [pubs.acs.org]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com